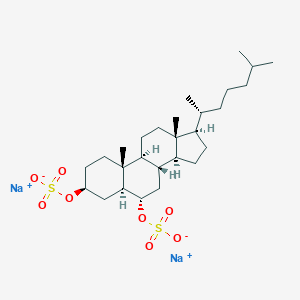

Cholestan-3,6-diyl disulfate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

141677-53-4 |

|---|---|

Molecular Formula |

C27H46Na2O8S2 |

Molecular Weight |

608.8 g/mol |

IUPAC Name |

disodium;[(3S,5S,6S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-6-yl] sulfate |

InChI |

InChI=1S/C27H48O8S2.2Na/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(35-37(31,32)33)24-15-19(34-36(28,29)30)11-13-27(24,5)23(20)12-14-26(21,22)4;;/h17-25H,6-16H2,1-5H3,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2/t18-,19+,20+,21-,22+,23+,24-,25+,26-,27-;;/m1../s1 |

InChI Key |

LSZOEUUICRWOTO-JFEUVQKDSA-L |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)OS(=O)(=O)[O-])C)OS(=O)(=O)[O-])C.[Na+].[Na+] |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)OS(=O)(=O)[O-])C.[Na+].[Na+] |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)OS(=O)(=O)[O-])C)OS(=O)(=O)[O-])C.[Na+].[Na+] |

Synonyms |

5 alpha-cholestan-3 beta,6 alpha-diyl disulfate cholest-3,6-di-SO4 cholestan-3,6-diyl disulfate cholestan-3,6-diyl disulfate, disodium salt |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies

Synthetic Routes to Cholestan-3,6-diyl Disulfate

The synthesis of 5α-cholestan-3β,6α-diyl disulfate has been successfully achieved, providing a clear pathway to this specific target molecule. researchgate.net The general approach involves the preparation of the core diol, 5α-cholestane-3β,6α-diol, followed by the sulfation of both hydroxyl groups. The sulfation step is typically accomplished using a suitable sulfating agent, such as a sulfur trioxide-pyridine complex, which reacts with the hydroxyl groups to form the corresponding sulfate (B86663) esters. researchgate.net

A primary challenge in cholestane (B1235564) chemistry is achieving selectivity in reactions, ensuring that functional groups are added to the correct position (regioselectivity) and with the desired 3D spatial arrangement (stereoselectivity).

Regioselectivity : When multiple hydroxyl groups are present, their relative reactivity can be exploited for selective functionalization. In the synthesis of monosulfated precursors to the title compound, such as 3β-hydroxy-5α-cholestan-6α-yl sulfate and 6α-hydroxy-5α-cholestan-3β-yl sulfate, selective protection of one hydroxyl group is required before sulfating the other. researchgate.net In other systems, such as 2β,3α-dihydroxy-5α-cholestane, a notable selectivity between the C-2 and C-3 positions is observed during monosulfation. These results indicate that groups at the C-3α position are more reactive than those at the C-2β position, which is attributed to steric hindrance from the axial methyl group (C-19) at C-10. nih.gov

Stereoselectivity : Establishing the correct stereochemistry is crucial. For instance, the synthesis of lophanol (4α-methyl-5α-cholestan-3β-ol) is achieved through the stereoselective reduction of the corresponding ketone (lophanone) with lithium aluminum hydride, which predominantly yields the 3β-ol product. mpi-cbg.de Similarly, a stereoselective titanium reductive amination reaction has been developed to synthesize 3-amino and polyaminosterol derivatives with high chemical yields and stereocontrol. nih.gov

Protecting groups are indispensable tools in the multistep synthesis of complex molecules like cholestane derivatives, allowing chemists to temporarily mask a reactive functional group to prevent it from reacting while another part of the molecule is modified. jocpr.com

In the synthesis of the mono-sulfated isomers of 5α-cholestane-3β,6α-diol, acetate (B1210297) is used as a protecting group. researchgate.net The synthesis of the key intermediates, 3β-hydroxy-5α-cholestan-6α-yl acetate and 6α-hydroxy-5α-cholestan-3β-yl acetate, relies on the selective protection of one of the diol's hydroxyl groups. researchgate.net This strategy is also seen in the synthesis of other sulfated cholestanes, where monoacetylated derivatives are used as intermediates for sulfation. nih.gov

Other common protecting groups for alcohols in steroid synthesis include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS), which exhibit high stability under various reaction conditions. uni-muenchen.de A more advanced strategy, the "excluded protecting group" (EPG) method, has been used in peptide synthesis where an amino acid is esterified to the cholestane skeleton, which acts as a temporary protecting group that facilitates purification. nih.gov

Stereoselective and Regioselective Functionalization Approaches

Synthesis of Structural Analogues and Isomers

The synthesis of a wide array of structural analogues and isomers of this compound has been pursued to explore structure-activity relationships for various biological applications.

Researchers have synthesized a variety of cholestane derivatives with differing numbers and positions of sulfate groups.

Mono-sulfated derivatives : 3β-hydroxy-5α-cholestan-6α-yl sulfate and 6α-hydroxy-5α-cholestan-3β-yl sulfate have been synthesized as precursors and isomers of the disulfated target. researchgate.net

Di-sulfated derivatives : Besides 5α-cholestan-3β,6α-diyl disulfate, other disulfated analogues have been prepared. researchgate.net These include disodium (B8443419) 2β,3α-dihydroxy-5α-cholestane disulfate and disodium 2β,3α-dihydroxy-5α-cholestan-6-one disulfate, both synthesized from cholesterol using a trimethylamine-sulfur trioxide complex as the sulfating agent. nih.govnih.gov

Poly-sulfated derivatives : To further probe the effects of sulfation, trisulfated steroids have also been synthesized. For example, 2β,3α,6α-trihydroxy-5α-cholestan-6-one trisulfate was prepared and its biological activity evaluated, highlighting that activity depends not only on the location but also the configuration of the sulfate groups. conicet.gov.ar

| Compound Name | Number of Sulfate Groups | Position of Sulfate/Hydroxy Groups | Reference |

|---|---|---|---|

| 3β-hydroxy-5α-cholestan-6α-yl sulfate | 1 | 6α-sulfate, 3β-hydroxy | researchgate.net |

| 6α-hydroxy-5α-cholestan-3β-yl sulfate | 1 | 3β-sulfate, 6α-hydroxy | researchgate.net |

| 5α-cholestan-3β,6α-diyl disulfate | 2 | 3β,6α-disulfate | researchgate.net |

| Disodium 2β,3α-dihydroxy-5α-cholestane disulfate | 2 | 2β,3α-disulfate | nih.gov |

| Disodium 2β,3α-dihydroxy-5α-cholestan-6-one disulfate | 2 | 2β,3α-disulfate (with 6-one) | nih.gov |

| 2β,3α,6α-trihydroxy-5α-cholestan-6-one trisulfate | 3 | Trisulfate derivative | conicet.gov.ar |

Modifying the fundamental carbon skeleton of cholestane, either in the fused rings or the aliphatic side chain, generates another class of diverse analogues.

Ring System Modification : The A-ring of the cholestane scaffold has been functionalized to create novel heterocyclic derivatives. A two-step regioselective synthesis has been developed to fuse highly substituted pyran rings to the C-2 and C-3 positions of the A-ring. semanticscholar.orgresearchgate.net Other modifications include the synthesis of A-homo lactam and B-norsteroidal skeletons. nih.gov

Side Chain Modification : The functionalization of the typically inert C-27 side chain is a significant area of research. "Remote functionalization" strategies allow for the direct introduction of functional groups, such as the oxidation of the tertiary carbon at C-25 to produce a 25-hydroxy derivative using reagents like chromyl acetate. researchgate.netzapjournals.com Syntheses of 5β-cholestane-3α,7α,12α,25-tetrol and related pentols have been achieved from cholic acid to study metabolic pathways. researchgate.net More advanced methods, such as cross-metathesis reactions involving Δ²² steroids, have been developed to construct varied and complex side chains. nih.gov

| Modification Type | Description of Synthesis | Key Reagents/Methods | Reference |

|---|---|---|---|

| Ring System (A-Ring) | Regioselective synthesis of pyran-cholestane fused compounds at C-2:C-3. | Aldol reaction followed by MW-assisted cyclization with malononitrile. | semanticscholar.orgresearchgate.net |

| Ring System (B-Ring) | Synthesis of a B-norsteroidal skeleton. | Multi-step route starting from cholesterol. | nih.gov |

| Side Chain (C-25) | Remote oxidation to introduce a C-25 hydroxyl group. | Chromyl acetate / chromyl trifluoroacetate. | researchgate.net |

| Side Chain (Varied) | Construction of diverse side chains on the steroid nucleus. | Cross-metathesis reaction with Δ²² steroids and Grubbs catalyst. | nih.gov |

Preparation of Mono- and Poly-sulfated Cholestane Derivatives

Chemoenzymatic Synthetic Approaches to Cholestane Derivatives

Chemoenzymatic synthesis combines the strengths of traditional chemical reactions with the high selectivity of biological catalysts (enzymes). This approach is particularly valuable for achieving high stereoselectivity and regioselectivity that can be difficult to obtain through purely chemical means.

Lipases are commonly used enzymes in cholestane derivatization. They have been successfully employed for the regioselective acylation of vicinal diols on the steroid A-ring, allowing for the preparation of specific monoacylated derivatives. uc.pt In another example, a library of cholestan-4,5- and -5,6-epoxide derivatives was synthesized chemically, and then lipases were used as stereoselective catalysts for the acylation and deacylation of the epoxysterols, enabling the separation of pure diastereomers. uc.pt This enzymatic discrimination is a powerful tool for accessing epimerically pure compounds. uc.pt

Other enzymatic strategies include the use of alcohol dehydrogenases. The enzyme from Lactobacillus brevis has been used for the regio- and enantioselective reduction of diketones, a key step in the chemoenzymatic synthesis of building blocks for the cholesterol-lowering natural product solistatin. nih.gov These methods highlight the potential of integrating enzymatic steps to enhance the efficiency and selectivity of complex steroid syntheses. uc.ptnih.gov

Molecular Interactions and Biological Mechanisms

Interactions with Cellular Membranes and Lipid Bilayers

The structure of cholestan-3,6-diyl disulfate dictates its behavior within the lipid bilayer of cellular membranes, leading to significant effects on membrane organization and the function of membrane-associated proteins.

As a cholesterol derivative, this compound inserts itself into cellular membranes, but its bulky and charged sulfate (B86663) groups alter the typical interactions observed with cholesterol. ontosight.ai Cholesterol is known to increase lipid packing and rigidity in membranes, a phenomenon crucial for the formation of specialized membrane microdomains known as lipid rafts. mdpi.com These rafts are enriched in sphingolipids and cholesterol and are important for signal transduction and vesicular transport. mdpi.com

The introduction of this compound into a lipid bilayer can disrupt the fine-tuned organization of these domains. Its increased polarity may alter the hydrophobic interactions that drive the tight packing of lipids in rafts. ontosight.ai This can lead to changes in membrane fluidity and the lateral organization of both lipids and proteins within the membrane. ontosight.aiembopress.org The interaction of sterols with the lipid bilayer is complex, with the potential to either hinder or accelerate membrane fusion depending on the cholesterol concentration in the interacting membranes. nih.gov While specific studies on the direct impact of this compound on lipid raft dynamics are not extensively detailed in the provided results, its structural difference from cholesterol suggests a significant modulatory role. ontosight.aimdpi.com

Sterol-lipid-protein interactions are critical for the function of many membrane proteins. memtein.com These interactions can be specific, involving defined lipid-binding motifs on the protein, or non-specific, arising from the bulk properties of the lipid environment. memtein.com The presence of this compound can influence these interactions in several ways.

The altered membrane environment caused by this compound can indirectly affect protein function by changing the physical properties of the bilayer, such as thickness and curvature stress. mdpi.com Furthermore, the charged sulfate groups of this compound could directly interact with charged amino acid residues on transmembrane or membrane-associated proteins, potentially altering their conformation and activity. ontosight.ai Research on other sterols has shown that they can interact with the transmembrane domains of proteins, such as the amyloid precursor protein, at multiple sites, and these interactions are sensitive to the surrounding lipid environment. mdpi.com This suggests that this compound could also have specific binding sites on certain proteins, thereby directly modulating their function.

Influence on Membrane Organization and Dynamics

Modulation of Receptor Systems and Signaling Pathways

This compound has been shown to modulate various receptor systems and signaling pathways, highlighting its potential as a biologically active molecule.

The pregnane (B1235032) X receptor (PXR) and farnesoid X receptor (FXR) are nuclear receptors that play pivotal roles in the metabolism of xenobiotics and endogenous compounds, including bile acids and cholesterol. nih.govmdpi.com

Pregnane X Receptor (PXR): PXR is a key regulator of drug-metabolizing enzymes and transporters. medchemexpress.com While direct binding studies of this compound to PXR are not detailed in the provided search results, the activity of other sulfated steroids suggests a potential for interaction. For instance, some steroid and bile acid derivatives are known to activate PXR. unina.it PXR activation can influence cholesterol homeostasis, and its interplay with other nuclear receptors like FXR is crucial for maintaining metabolic balance. nih.govmdpi.com

Farnesoid X Receptor (FXR): FXR is the primary sensor for bile acids and is central to regulating their synthesis and enterohepatic circulation. nih.gov Bile acids are the endogenous ligands for FXR. mdpi.comjomes.org Given that this compound is a modified sterol, it could potentially interact with FXR, although specific studies confirming this are not present in the search results. FXR activation influences the expression of genes involved in bile acid and cholesterol metabolism. nih.govplos.org

Research has demonstrated the inhibitory activity of a related compound, disodium (B8443419) 2β,3α-dihydroxy-5α-cholestan-6-one disulfate, against acetylcholinesterase (AChE). nih.gov This suggests that this compound may also possess the ability to modulate the activity of this enzyme.

A study on disodium 2β,3α-dihydroxy-5α-cholestan-6-one disulfate revealed that it inhibits acetylcholinesterase with a specific IC50 value, indicating a direct interaction with the enzyme. nih.gov The presence of sulfate groups appears to be crucial for this inhibitory activity. nih.gov In contrast, the corresponding diol without the sulfate groups showed no inhibitory effect. nih.gov This highlights the importance of the sulfation pattern for the biological activity of these cholestane (B1235564) derivatives. The inhibitory profile was found to be selective for acetylcholinesterase over butyrylcholinesterase. science.govscience.gov

Table 1: Acetylcholinesterase Inhibitory Activity of Cholestane Derivatives

| Compound | IC50 (µM) |

|---|---|

| Disodium 2β,3α-dihydroxy-5α-cholestan-6-one disulfate | 14.59 nih.gov |

| Disodium 2β,3α-dihydroxy-5α-cholestane disulfate | 59.65 nih.gov |

| Diol 7 (unspecified structure) | >500 nih.gov |

This table is based on data for a related compound and is illustrative of the potential activity of sulfated cholestanes.

The structural similarity of this compound to cholesterol and its metabolites suggests it could play a role in regulating cholesterol homeostasis. The metabolism of cholesterol is a tightly controlled process involving its synthesis, transport, and conversion to other essential molecules like bile acids and steroid hormones. nih.gov

The introduction of an exogenous sterol like this compound could perturb this balance. For example, the related oxysterol, cholestane-3β,5α,6β-triol, has been shown to have neuroprotective effects by modulating NMDA receptors, which are involved in calcium homeostasis. nih.gov Furthermore, this triol can decrease the barrier function of endothelial cell monolayers, an effect not observed with cholesterol itself. nih.gov

Cellular cholesterol levels are maintained through a complex interplay of uptake, efflux, and esterification, with distinct pools of cholesterol existing within the plasma membrane. elifesciences.org The presence of this compound could influence the distribution and availability of cholesterol within these pools, thereby affecting cellular signaling and transport processes that are dependent on membrane cholesterol content.

Modulation of Ion Channels (e.g., Acid-Sensing Ion Channels)

While direct studies on the interaction between this compound and ion channels are not extensively documented, the broader class of sulfated steroids and related cholesterol metabolites has been shown to modulate the activity of various ion channels. researchgate.net This suggests a potential mechanism of action for this compound.

Acid-Sensing Ion Channels (ASICs) are a family of proton-gated cation channels predominantly expressed in the nervous system. nih.gov They are implicated in a range of physiological and pathological processes, including pain sensation, synaptic plasticity, and ischemic brain injury. nih.govfrontiersin.org The activation of ASICs by a drop in extracellular pH is a key feature in conditions like brain ischemia. nih.gov

Research on related cholesterol metabolites provides insight into potential interactions. For instance, Cholestane-3β, 5α, 6β-triol, a major metabolite of cholesterol, has been identified as a novel inhibitor of ASICs. nih.govnih.gov It has been shown to inhibit homomeric ASIC1a and heteromeric ASIC1a-containing channels, thereby reducing acidosis-mediated neuronal injury. nih.govnih.gov This inhibitory action is dependent on the hydroxyl groups at the 5 and 6 positions of the steroid's A/B ring. nih.gov

Given that this compound possesses sulfate groups at similar positions, it is plausible that it could also interact with and modulate the function of ASICs. The hydrophilic nature imparted by the sulfate groups could influence its interaction with the channel's extracellular domains. ontosight.ai However, without direct experimental evidence, this remains a hypothesis. The modulation of other ion channels by sulfated neurosteroids, such as the potentiation of NMDA receptors by pregnenolone (B344588) sulfate, further supports the principle that sulfated steroids can act as significant neuromodulators through ion channel interactions. researchgate.net

Table 1: Research Findings on the Modulation of Acid-Sensing Ion Channels by a Related Cholesterol Metabolite

| Compound | Channel Target | Effect | Implication | Reference |

| Cholestane-3β, 5α, 6β-triol | Acid-Sensing Ion Channels (ASICs), specifically ASIC1a | Inhibition | Neuroprotection against acidosis-mediated ischemic brain injury | nih.gov, nih.gov |

Mechanistic Basis of Cellular Bioactivities

The cellular bioactivities of this compound are rooted in its ability to interact with specific molecular targets and influence key cellular pathways. ontosight.ai

Investigation of Molecular Targets in Cellular Responses

Research has begun to identify specific molecular targets for sulfated steroids, including cholestan disulfates. These interactions are fundamental to understanding their pharmacological effects.

One significant molecular target identified is the Pregnane X Receptor (PXR) . A study on the modification of solomonsterol A, another marine-derived steroid, led to the discovery of a cholestan disulfate as a potent agonist of the PXR. europa.eu The PXR is a nuclear receptor that plays a crucial role in regulating the expression of genes involved in the metabolism and detoxification of foreign substances and endogenous compounds. Agonism of PXR can have profound effects on cellular homeostasis and drug metabolism.

Another potential molecular target is Acetylcholinesterase (AChE) . A synthetic derivative, disodium 2β,3α-dihydroxy-5α-cholestan-6-one disulfate, has demonstrated inhibitory activity against AChE with an IC50 value of 14.59 μM. nih.gov AChE is a key enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. Its inhibition is a therapeutic strategy for conditions like Alzheimer's disease. The activity of this related disulfated cholestane suggests that other similar compounds, potentially including this compound, could also interact with this enzyme.

Table 2: Identified Molecular Targets for Cholestan Disulfate and Related Compounds

| Compound/Derivative | Molecular Target | Activity | Potential Therapeutic Area | Reference |

| Cholestan disulfate | Pregnane X Receptor (PXR) | Agonist | Metabolic regulation, Detoxification | europa.eu |

| Disodium 2β,3α-dihydroxy-5α-cholestan-6-one disulfate | Acetylcholinesterase (AChE) | Inhibitor | Neurodegenerative diseases | nih.gov |

Elucidation of Pathways Involved in Antimicrobial and Antiviral Effects

Marine sulfated steroids as a class have been reported to exhibit a variety of biological activities, including antimicrobial and antiviral properties. europa.eunih.gov While the specific pathways for this compound are still under investigation, the activities of related compounds offer valuable clues.

The general mechanism for many bioactive steroids involves interaction with and disruption of cellular membranes, which is a critical component for both microbial pathogens and host cells during viral infection. ontosight.ai The amphipathic nature of sulfated steroids allows them to insert into lipid bilayers, potentially altering membrane fluidity and the function of membrane-associated proteins essential for pathogen survival or viral replication. ontosight.ai

In the context of antiviral activity, studies on synthetic brassinosteroid derivatives have shown they can inhibit the replication of various viruses, including herpes simplex virus (HSV). researchgate.net One derivative, (22S,23S)-3β-bromo-5α,22,23-trihydroxystigmastan-6-one, was found to primarily affect the late phase of the viral replication cycle. researchgate.net This suggests that the antiviral mechanisms of such steroids may involve interference with the assembly or release of new viral particles rather than blocking initial entry.

For antimicrobial effects, the disruption of membrane integrity is a plausible pathway. europa.eu Many antimicrobial agents function by creating pores in bacterial cell membranes or disrupting the electrochemical gradients necessary for cellular energy production. The sulfated nature of this compound could facilitate interactions with charged components of bacterial cell walls and membranes, leading to a loss of structural integrity and cell death. However, detailed studies are required to elucidate the precise molecular pathways involved for this specific compound.

Structure Activity Relationship Sar Elucidation

Correlations Between Sulfate (B86663) Group Position and Stereochemistry and Biological Activity

The number, position, and orientation of sulfate groups on the steroid skeleton are critical determinants of biological activity. Research on various marine-derived sulfated steroids has consistently shown that these charged moieties are often essential for function.

For some sterols, the presence of a 3β-sulfate group has been found to be a prerequisite for antimicrobial activity. bioscientifica.com Comparative studies showed that the 3β-hydroxy precursors of these compounds were inactive, directly implicating the sulfate group at this position as essential for their antibacterial effects. bioscientifica.com The stereochemistry of the steroid nucleus also plays a crucial role. The 5α-cholestane skeleton, for instance, provides a specific three-dimensional framework that creates more space between functional groups at positions like C-3 and C-7, which is not possible in the 5β-configuration. researchgate.net This spatial arrangement is vital for establishing the precise orientation of substituents required for effective interaction with biological targets.

The importance of sulfate group positioning is further highlighted by comparing structurally similar compounds. For example, chalinulasterol, a 2β,3α-disulfated sterol that lacks a sulfate group on its side chain, failed to act as an agonist for the pregnane (B1235032) X receptor (PXR). mdpi.com This is in stark contrast to other sulfated steroids where a side-chain sulfate is present and essential for PXR binding. This finding strongly suggests that for certain receptor interactions, sulfation is required not only on the steroid core but also at specific positions along the side chain. mdpi.com The diaxial (2β,3α) orientation of the two sulfate groups on the A-ring of chalinulasterol was confirmed through analysis of NMR coupling constants, underscoring the importance of stereochemical details in SAR analysis. mdpi.com

Table 1: Influence of Sulfate Group Position on Biological Activity

| Compound/Class | Key Structural Feature | Biological Activity | Source |

|---|---|---|---|

| Carboxylated sterol 3β-sulfates | Presence of 3β-sulfate group | Antimicrobial activity observed | bioscientifica.com |

| 3β-hydroxy sterols | Absence of 3β-sulfate group | Inactive (antimicrobial) | bioscientifica.com |

| Chalinulasterol | 2β,3α-disulfate on A-ring; no side-chain sulfate | No PXR agonist activity | mdpi.com |

| Solomonsterol A | Sulfated at C-24 on the side chain | Potent PXR agonist | mdpi.comrsc.org |

Effects of Cholestane (B1235564) Nuclear and Side Chain Modifications on Molecular Recognition

Modifications to both the rigid four-ring cholestane nucleus and its flexible alkyl side chain significantly impact molecular recognition and biological function. mdpi.com The cholestane skeleton provides the foundational structure for interaction, while the side chain's conformation and length are highly relevant to intermolecular contacts. mdpi.com

A key study in this area involved the synthesis of analogues of solomonsterol A, a potent natural agonist of the pregnane-X-receptor (PXR). rsc.org Through systematic modification of the side chain, researchers discovered that a simplified cholestan disulfate could retain potent PXR agonist activity. rsc.org This finding was significant, as it demonstrated that the complex, oxygenated side chain of the original natural product was not an absolute requirement for activity. Instead, the core cholestan disulfate structure was identified as the key pharmacophore responsible for molecular recognition by the PXR. This simplified agonist was shown to modulate the immune response in human macrophages and counter-activate hepatic stellate cells, supporting its potential for development. rsc.org

Conversely, the removal of key functional groups can abolish activity. The case of chalinulasterol, which is structurally related to PXR agonists but lacks the critical C-24 sulfate group on the side chain, demonstrates that even a single modification can lead to a complete loss of binding affinity for the receptor. mdpi.com This highlights that while the entire side chain may not be necessary, specific functionalizations on it are indispensable for molecular recognition by certain targets. The introduction of other functional groups, such as oxime groups, onto the cholestane core has also been explored to create derivatives with enhanced biological activities, including antimicrobial and antitumor properties. mdpi.com

Table 2: Effect of Structural Modifications on PXR Agonist Activity

| Compound | Modification from Solomonsterol A | PXR Agonist Activity | Source |

|---|---|---|---|

| Cholestan Disulfate (analogue) | Simplified side chain | Potent agonist | rsc.org |

| Chalinulasterol | Replacement of C-24 sulfate with chlorine | Inactive | mdpi.com |

Computational Modeling for SAR Prediction and Validation

Computational modeling, including molecular docking and density functional theory (DFT), provides powerful tools for predicting and validating the structure-activity relationships of cholestane derivatives at the molecular level. mdpi.com These in silico methods help rationalize experimental findings and guide the design of new, more potent compounds.

Molecular docking studies simulate the binding of a ligand, such as a cholestan disulfate, into the active site of a target protein. This allows researchers to visualize the specific interactions that stabilize the ligand-receptor complex. For instance, docking studies of cholestane derivatives with proteins like human serum albumin (HSA) have identified key interactions, including hydrogen bonds, salt bridges, and hydrophobic interactions with specific amino acid residues. mdpi.comresearchgate.net The binding affinity can be estimated through a calculated binding score, which helps to rank potential drug candidates. mdpi.com

In the context of PXR agonists, a proposed binding model for a related sulfated steroid rationalized the crucial role of the side-chain sulfate group. The model showed a clear interaction between the negatively charged 24-sulfate and a positively charged lysine (B10760008) residue (Lys210) in the receptor's binding pocket. mdpi.com This computational finding provides a molecular basis for the experimental observation that chalinulasterol, which lacks this sulfate group, is inactive. mdpi.com Such models are invaluable for understanding why certain structural features are essential for activity and for predicting how new modifications might affect binding. DFT calculations are also employed to optimize molecular structures and correlate theoretical data with experimental results from techniques like X-ray crystallography, ensuring an accurate representation of the compound's conformation. mdpi.com

Advanced Analytical and Characterization Methodologies

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic methods are indispensable for the detailed structural characterization of sterol sulfates like Cholestan-3,6-diyl disulfate. weebly.com These techniques provide profound insights into the molecular framework, including the connectivity of atoms and their spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise three-dimensional structure of molecules in solution. weebly.comhyphadiscovery.com For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to establish its configuration and conformation. ipb.ptmdpi.com

Complete ¹H and ¹³C NMR signal assignments are fundamental for structural confirmation. nih.gov Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish through-bond connectivities between protons and carbons. hyphadiscovery.com For instance, HSQC correlates protons to their directly attached carbons, while HMBC reveals longer-range couplings (typically 2-3 bonds), which is critical for piecing together the carbon skeleton and identifying the positions of the sulfate (B86663) groups.

The stereochemistry of the cholestane (B1235564) core, including the A/B ring junction (5α or 5β), and the orientation of the sulfate groups (axial or equatorial) can be determined by analyzing coupling constants and through-space interactions observed in Nuclear Overhauser Effect Spectroscopy (NOESY) experiments. mdpi.comresearchgate.net The chemical shifts of key protons and carbons are also indicative of the stereochemical arrangement. For example, the chemical shifts of carbons C-3, C-5, and C-6 would be significantly influenced by the presence and orientation of the sulfate moieties. ajol.info

Table 1: Representative NMR Techniques for Sterol Sulfate Analysis

| NMR Experiment | Information Provided |

| ¹H NMR | Provides information on the proton environment, including chemical shift, integration (proton count), and coupling constants (connectivity). |

| ¹³C NMR | Reveals the number of unique carbon atoms and their chemical environment. |

| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other, typically through two or three bonds. |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons with their directly attached carbons. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over two or three bonds, aiding in the assembly of the molecular skeleton. |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Provides information about protons that are close in space, which is crucial for determining stereochemistry and conformation. mdpi.com |

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elemental composition of a compound. youtube.comvanderbilt.edu High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, often to within a few parts per million (ppm), which allows for the confident determination of the molecular formula of this compound (C₂₇H₄₆O₈S₂). kg.ac.rs

Soft ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), are typically used for analyzing sterol sulfates as they minimize fragmentation and keep the molecular ion intact. kg.ac.rsresearchgate.net The analysis is often performed in negative ion mode, which is well-suited for detecting the negatively charged sulfate groups.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of the molecule. kg.ac.rsnih.gov By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, valuable structural information can be obtained. nih.gov For sterol sulfates, a characteristic fragmentation is the loss of the sulfate group (SO₃), which results in a neutral loss of 80 Da, or the loss of the sulfonate group ([SO₃]⁻˙) leading to a prominent ion at m/z 97 in the negative ion mode. nih.gov The fragmentation of the sterol backbone itself can also provide clues about the structure. researchgate.net

Table 2: Key Mass Spectrometry Data for this compound Analysis

| Parameter | Description |

| Molecular Formula | C₂₇H₄₆O₈S₂ |

| Monoisotopic Mass | 562.2586 Da |

| Ionization Mode | Typically Negative Ion Mode (ESI or APCI) |

| Parent Ion (M-H)⁻ | m/z 561.2513 |

| Parent Ion (M+Na-2H)⁻ | m/z 583.2332 |

| Characteristic Fragment Ions (MS/MS) | Loss of one or both sulfate groups. A prominent fragment at m/z 97 ([HSO₄]⁻) is often observed. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation Analysis

Chromatographic Methods for Isolation and Purity Assessment

Chromatographic techniques are essential for the isolation of this compound from synthesis reaction mixtures or biological extracts, as well as for assessing its purity. chromatographyonline.com

High-performance liquid chromatography (HPLC) is a widely used method for the analysis and purification of sterol sulfates. helsinki.finih.gov Reversed-phase (RP-HPLC) is a common mode, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. lipidmaps.orgquality-assistance.com Gradient elution, where the composition of the mobile phase is changed over time, is often necessary to achieve good separation of the target compound from structurally similar impurities. nih.gov

For the isolation of polar compounds like disulfates, other chromatographic techniques such as normal-phase liquid chromatography (NP-LC) or hydrophilic interaction liquid chromatography (HILIC) can also be effective. nih.govpurdue.edu Solid-phase extraction (SPE) is frequently used as a sample clean-up and pre-concentration step before HPLC analysis. lipidmaps.orgnih.gov

The purity of an isolated sample of this compound is typically assessed by HPLC coupled with a detector such as an ultraviolet (UV) detector or a mass spectrometer. A pure sample should ideally show a single, sharp chromatographic peak.

Strategies for Analysis of Sterol Sulfates in Complex Biological Matrices

The analysis of sterol sulfates like this compound in biological matrices such as plasma, serum, or tissue presents significant challenges due to their low abundance and the complexity of the sample matrix. nih.govunipg.it

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for sterol analysis, offering high chromatographic resolution. mdpi.com However, sterol sulfates are non-volatile and cannot be directly analyzed by GC-MS. Therefore, a two-step process of deconjugation (to remove the sulfate groups) followed by derivatization (to increase volatility) is required. researchgate.netnih.gov

Deconjugation can be achieved through chemical or enzymatic methods. nih.gov Chemical methods, such as solvolysis (e.g., acidic hydrolysis), are often used. nih.gov Enzymatic cleavage using sulfatases offers a milder alternative. nih.gov

Once the sulfate groups are removed to yield the free diol (cholestane-3,6-diol), the hydroxyl groups are derivatized. A common derivatization method is silylation, which converts the hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. nih.govmdpi.com These derivatives are more volatile and thermally stable, making them suitable for GC-MS analysis. uni-muenchen.de

Liquid chromatography-mass spectrometry (LC-MS), particularly LC-MS/MS, has become the method of choice for the direct analysis of sterol sulfates in biological matrices. nih.govnih.gov This approach avoids the need for deconjugation and derivatization, simplifying sample preparation and reducing the risk of analyte degradation. mdpi.comresearchgate.net

Developing a robust LC-MS method involves optimizing several parameters:

Sample Preparation: This typically involves protein precipitation followed by solid-phase extraction (SPE) to remove interfering substances and enrich the sterol sulfate fraction. lipidmaps.org

Chromatographic Separation: Reversed-phase UPLC (ultra-performance liquid chromatography) or HPLC is commonly used. nih.govresearchgate.net The choice of column chemistry (e.g., C18, biphenyl) and mobile phase composition is critical for achieving good separation of the target analyte from other endogenous compounds. nih.govnih.gov

Mass Spectrometry Detection: Tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode provides high sensitivity and selectivity. nih.govnih.gov This involves monitoring a specific precursor-to-product ion transition for the analyte of interest. For this compound, this could involve monitoring the transition from the parent ion to a characteristic fragment ion.

The use of stable isotope-labeled internal standards is crucial for accurate quantification, as it compensates for matrix effects and variations in extraction recovery and instrument response. anu.edu.au

Table 3: Comparison of Analytical Strategies for Sterol Sulfates in Biological Samples

| Technique | Sample Preparation | Advantages | Disadvantages |

| GC-MS | Deconjugation (hydrolysis) and derivatization (e.g., silylation) required. researchgate.netnih.gov | High chromatographic resolution, extensive spectral libraries available. mdpi.com | Laborious and time-consuming sample preparation, potential for analyte degradation during hydrolysis. mdpi.comnih.gov |

| LC-MS/MS | Typically involves protein precipitation and solid-phase extraction (SPE). lipidmaps.org | Direct analysis without derivatization, high sensitivity and selectivity, suitable for high-throughput analysis. mdpi.comnih.gov | Potential for matrix effects, lower chromatographic resolution compared to GC. mdpi.com |

Deconjugation and Derivatization Protocols for Gas Chromatography-Mass Spectrometry (GC-MS)

Application of Metabolomics and Lipidomics in Sterol Sulfate Research

Metabolomics and lipidomics have become indispensable tools for the comprehensive analysis of sterol sulfates, providing profound insights into their biosynthesis, metabolism, and physiological roles. oup.comnih.gov These "omics" approaches enable the simultaneous detection and quantification of a wide array of metabolites from complex biological samples, moving beyond traditional targeted analysis of single compounds. oup.comrsc.org By applying these technologies, researchers can capture a holistic snapshot of the steroid metabolome, uncovering novel biomarkers, elucidating metabolic pathways, and understanding the systemic impact of these sulfated lipids. oup.comnih.govmetwarebio.com

The primary analytical platforms in sterol sulfate metabolomics and lipidomics are based on mass spectrometry (MS), most commonly coupled with liquid chromatography (LC) or supercritical fluid chromatography (SFC). diva-portal.orgcreative-proteomics.com These hyphenated techniques offer the high sensitivity and specificity required to analyze low-abundance sterol sulfates in diverse biological matrices like plasma, urine, and tissue extracts. rsc.orgdiva-portal.orgnih.gov

Methodological Approaches and Key Findings

The analysis of sterol sulfates, particularly disulfated species like this compound, presents unique analytical challenges due to their polarity and complex structures. Modern metabolomic and lipidomic workflows have been developed to address these issues effectively.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for profiling intact sterol sulfates. rsc.orgdiva-portal.org This method allows for the analysis of the intact sulfated molecule without the need for chemical or enzymatic cleavage of the sulfate group, which was a limitation of older gas chromatography-mass spectrometry (GC-MS) methods. nih.govmdpi.com Typically, reversed-phase LC is used for separation, and detection is performed using an electrospray ionization (ESI) source in negative ion mode, which is highly sensitive for the negatively charged sulfate moiety. rsc.orgdiva-portal.org A characteristic fragmentation of sulfated steroids in MS/MS analysis is the neutral loss of the HSO₃ group (80 Da) or the detection of the sulfate fragment ion [HSO₄]⁻ at a mass-to-charge ratio (m/z) of 97. bioscientifica.comnih.gov This diagnostic fragment is often used in precursor ion or neutral loss scans to selectively detect sulfated steroids in a complex mixture.

Recent studies have developed specific LC-MS/MS methods for the direct analysis of steroid disulfates. bioscientifica.com One innovative approach monitors the constant ion loss (CIL) of a hydrogen sulfate fragment from the molecular di-anion [M-2H]²⁻. bioscientifica.com This technique has proven useful for the untargeted detection of a wide range of natural disulfates in biological fluids like urine, helping to identify biomarkers for disorders related to steroid biosynthesis. bioscientifica.com

Lipidomics, particularly shotgun lipidomics using direct infusion mass spectrometry, has also been applied to the study of sterol sulfates. hilarispublisher.comacs.org This high-throughput approach allows for the rapid quantification of various lipid classes, including sterol sulfates, from a single sample extract. acs.org For instance, shotgun lipidomics analysis of human skeletal muscle has been used to monitor the postmortem degradation of various lipids, where a decline in cholesterol sulfate and dehydroepiandrosterone (B1670201) sulfate was observed over time. hilarispublisher.com

The power of these omics technologies is demonstrated in their ability to identify and quantify a broad spectrum of sterol sulfates simultaneously. Researchers have developed methods capable of profiling dozens of sulfated steroids in a single run, providing valuable data for clinical diagnostics and physiological studies. metwarebio.comnih.gov For example, a comprehensive LC-MS/MS method was established to quantify 11 different intact steroid sulfates in human serum, including cholesterol sulfate and various androgen sulfates. nih.gov Such methods exhibit excellent linearity, precision, and accuracy, making them suitable for large-scale metabolomic studies. nih.govacs.org

Untargeted metabolomics strategies have also been instrumental in discovering novel steroid metabolites and pathways. acs.organu.edu.au By comparing the metabolic profiles of different biological states (e.g., healthy vs. disease), researchers can identify previously unknown sulfated steroids that are significantly altered. acs.orgnih.gov For example, an untargeted metabolomics approach using UPLC-Time-of-Flight MS successfully identified hundreds of differential mass signals in bovine urine following prohormone administration, many of which were determined to be steroid metabolites. acs.org

The tables below summarize key findings and analytical parameters from representative metabolomics and lipidomics studies on sterol sulfates.

| Study Focus | Key Findings | Compounds Identified/Quantified | Biological Matrix | Significance | Reference |

|---|---|---|---|---|---|

| Direct identification of steroid disulfates | Developed an LC-MS/MS method using constant ion loss (CIL) from the [M-2H]²⁻ precursor to detect disulfates. | Various endogenous steroid disulfates | Urine | Provided a novel tool for diagnosing disorders of steroid biosynthesis like Steroid Sulfatase Deficiency (STSD) and Smith-Lemli-Opitz Syndrome (SLOS). | bioscientifica.com |

| Comprehensive profiling of sulfated steroids | A robust LC-MS/MS method quantified 11 intact steroid sulfates, some for the first time in blood. | Cholesterol sulfate, Pregnenolone (B344588) sulfate, DHEAS, Androsterone sulfate, etc. | Human Serum | Created the most comprehensive method for quantifying sulfated steroids in human blood, proving its diagnostic value for STSD. | nih.gov |

| Lipidomics of postmortem tissue | Shotgun lipidomics monitored the decline of complex lipids over a 24-day postmortem period. | Cholesterol sulfate, DHEA-sulfate, various glycerophospholipids | Human Skeletal Muscle | Demonstrated that structural lipids, including sterol sulfates, could serve as biomarkers for determining postmortem interval. | hilarispublisher.com |

| Identification of sterol sulfates in marine organisms | An efficient UPLC-MS method identified a species-specific distribution of sterol sulfates in diatoms. | Sulfated derivatives of 24-methylene cholesterol and 24-methyl cholesterol | Diatom crude extract | Revealed that sulfation can occur without substrate selection and identified the most common sterol sulfates in diatoms. | nih.gov |

| Isolation of a novel steroid disulfate | A chlorinated steroid disulfate, chalinulasterol, was isolated from a marine sponge. | Chalinulasterol (sodium 24-chloro-5α-cholane-2β,3α-diyl 2,3-disulfate) | Sponge (Chalinula molitba) | Identified a novel, structurally complex disulfated steroid with a cholestan skeleton, highlighting the diversity of natural sterol sulfates. | mdpi.com |

| Technique | Separation Method | Ionization Mode | Key MS Parameters | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|---|

| LC-MS/MS | Reversed-phase C18 column | Negative ESI | Precursor-to-product ion transitions; specific monitoring for the [HSO₄]⁻ fragment (m/z 97). | 0.08 to 1 ng/mL for steroid sulfates | rsc.org |

| LC-MS/MS | Reversed-phase phenyl column | Polarity-switching ESI | Selected-ion and multiple-reaction monitoring modes for simultaneous analysis of free and sulfated steroids. | 0.1 to 50 ng/mL | acs.org |

| UPLC-MS/MS | Acquity UPLC system | Negative ESI | Constant Ion Loss (CIL) scan of HSO₄⁻ from the [M-2H]²⁻ precursor; Collision Energy: 15 eV. | Not quantified, used diagnostic ratios | bioscientifica.com |

| SFC-MS/MS | Supercritical Fluid Chromatography | Negative ESI | Multiple Reaction Monitoring (MRM) mode. | Calibration range from 0.25-6000 ng/mL | diva-portal.org |

| UPLC-MS | UPLC with C18 column | Negative ESI | MS/MS spectra used to confirm presence of diagnostic fragment m/z 97. | Linear range tested from 0.1 to 10 µg/mL | nih.gov |

These advanced analytical strategies are crucial for exploring the full complexity of the sterol sulfate metabolome. While direct research on this compound is limited, the methodologies established for other mono- and disulfated sterols provide a clear and robust framework for its future investigation. The application of high-resolution mass spectrometry and sophisticated data analysis will undoubtedly continue to expand our understanding of this and other complex sulfated lipids. anu.edu.au

Occurrence, Biosynthesis, and Metabolic Fate

Discovery and Isolation from Natural Sources

Sulfated steroids are a diverse class of secondary metabolites commonly found in marine invertebrates, such as sponges and echinoderms. bioscientifica.comnih.govresearchgate.net These compounds are noted for their structural uniqueness, often featuring multiple sulfate (B86663) groups attached to the steroid nucleus. bioscientifica.commdpi.com The initial discovery and isolation of sulfated steroids, including disulfated variants like cholestan-3,6-diyl disulfate, have largely been the result of extensive screening of marine organisms for novel bioactive compounds. nih.govresearchgate.netmdpi.com

Marine sponges, in particular, have proven to be a rich source of these molecules. nih.govmdpi.com For instance, a disulfated steroid, chalinulasterol (sodium 24-chloro-5α-cholane-2β,3α-diyl 2,3-disulfate), was isolated from the Caribbean sponge Chalinula molitba. mdpi.com Similarly, the Mediterranean tunicate Phallusia fumigata yielded phallusiasterol C, a disulfated steroid with a unique side chain. mdpi.com Starfish are another significant source; for example, new steroidal 3β,21-disulfates and a 3β,22-disulfate were isolated from the Far Eastern starfish Pteraster marsippus. nih.gov While these examples are not this compound itself, they highlight the prevalence of disulfated cholestane (B1235564) derivatives in marine fauna. The general procedure for isolating these polar compounds involves extraction with polar solvents like methanol, followed by partitioning and various chromatographic techniques, including reverse-phase HPLC, to purify the individual sulfated steroids. mdpi.commdpi.com

Table 1: Examples of Disulfated Steroids from Marine Organisms

| Compound Name | Source Organism | Reference |

|---|---|---|

| Chalinulasterol | Chalinula molitba (Sponge) | mdpi.com |

| Phallusiasterol C | Phallusia fumigata (Tunicate) | mdpi.com |

| (20R)-7-oxo-24-methylcholesta-5,24(28)-diene-3β,21-diyl disulfate | Pteraster marsippus (Starfish) | nih.govrsc.org |

| (20R)-7-oxo-24-methyl-5α-cholest-24(28)-ene-3β,21-diyl disulfate | Pteraster marsippus (Starfish) | nih.govrsc.org |

| (20S)-cholesta-5,24-diene-3β,22-diyl disulfate | Pteraster marsippus (Starfish) | nih.govrsc.org |

Enzymatic and Non-Enzymatic Biosynthesis Pathways

The biosynthesis of sulfated steroids is a widespread biological process, occurring in organisms from bacteria to mammals. mdpi.com The fundamental reaction involves the transfer of a sulfonate group to a hydroxyl group on the steroid molecule.

Enzymatic Biosynthesis:

The primary enzymatic pathway for the formation of sulfated steroids involves a family of enzymes known as sulfotransferases (SULTs). aston.ac.uknih.govresearchgate.net These cytosolic enzymes catalyze the transfer of a sulfo group from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to an acceptor molecule, such as cholesterol or other sterols. mdpi.comnih.govresearchgate.net The formation of PAPS itself is a two-step process initiated by ATP sulfurylase. mdpi.com

In humans, the SULT2 family of enzymes is primarily responsible for the sulfation of hydroxysteroids. mdpi.com Specifically, SULT2B1b shows a preference for cholesterol, converting it to cholesterol sulfate (CS). mdpi.comnih.gov While direct evidence for the specific SULT that produces this compound is limited, it is logical to infer that a similar enzymatic process involving one or more SULTs is responsible for the sequential sulfation of a cholestane-3,6-diol precursor. The presence of SULT activity has been reported in various marine species, which supports the enzymatic origin of these compounds in the marine environment. nih.gov

Non-Enzymatic Biosynthesis:

Currently, there is no significant evidence to suggest a prevalent non-enzymatic pathway for the biosynthesis of this compound in biological systems. The high specificity and efficiency of sulfotransferase enzymes indicate that enzymatic sulfation is the principal route for the formation of this and other sulfated steroids.

Biotransformation and Degradation Pathways in Biological Systems

Once formed, sulfated steroids can undergo further metabolic transformations or degradation.

Biotransformation:

The primary biotransformation pathway for sulfated steroids is desulfation, a reaction catalyzed by steroid sulfatases (STS). aston.ac.uk These membrane-bound enzymes cleave the sulfate moiety, converting the sulfated steroid back to its corresponding hydroxysteroid. aston.ac.uk This process is crucial for regulating the biological activity of steroids, as the sulfated forms are often considered inactive transport or precursor forms. aston.ac.uk

In the context of this compound, it is plausible that it could be a substrate for steroid sulfatases, leading to the sequential removal of the sulfate groups at the 3 and 6 positions. This would yield the corresponding diol, cholestane-3,6-diol, and subsequently the monosulfated intermediates.

Degradation:

The ultimate metabolic fate of the cholestane skeleton, following desulfation, would likely involve pathways similar to those for other sterols. In mammals, for instance, cholestane-3β,5α,6β-triol has been shown to be metabolized into bile acids. nih.gov It is conceivable that the cholestane-3,6-diol resulting from the desulfation of this compound could enter similar oxidative degradation pathways, leading to its eventual excretion. In marine environments, sterols can be subject to oxidative stress and enzymatic activity, leading to the formation of oxidized or truncated sterols. mdpi.com

Table 2: Key Enzymes in the Metabolism of Sulfated Steroids

| Enzyme Family | Function | Substrate (Example) | Product (Example) | Reference |

|---|---|---|---|---|

| Sulfotransferases (SULTs) | Sulfation (addition of SO3-) | Cholesterol | Cholesterol Sulfate | mdpi.comnih.gov |

| Steroid Sulfatases (STS) | Desulfation (removal of SO3-) | Cholesterol Sulfate | Cholesterol | aston.ac.uk |

Computational and Theoretical Investigations

Molecular Dynamics Simulations of Cholestan-3,6-diyl Disulfate in Biological Environments

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. iphy.ac.cn While direct MD simulation studies specifically on this compound are not prevalent in publicly accessible literature, the behavior of this molecule in biological environments, such as cell membranes, can be inferred from simulations of structurally related compounds like cholesterol and other sulfated lipids. acs.orgmdpi.com

MD simulations of similar sulfated molecules, such as sodium dodecyl sulfate (B86663) (SDS), interacting with lipid bilayers reveal that the charged sulfate groups have strong interactions with the polar head groups of phospholipids (B1166683) and the surrounding water molecules. iphy.ac.cniphy.ac.cn The hydrocarbon tail of these molecules tends to insert itself into the hydrophobic core of the membrane. iphy.ac.cn For this compound, it is hypothesized that the rigid cholestane (B1235564) ring system would anchor within the hydrophobic region of a lipid bilayer, similar to cholesterol. The two sulfate groups at the 3- and 6-positions would likely position themselves at the membrane-water interface, interacting with the polar lipid headgroups and surrounding water.

The presence of the dual sulfate moieties is expected to have a significant impact on the local membrane structure. Studies on other sulfated surfactants have shown they can alter membrane properties such as the area per lipid, bilayer thickness, and the ordering of lipid tails. iphy.ac.cn The strong hydrophilic nature of the sulfate groups would likely lead to specific orientations of the cholestane backbone relative to the membrane normal, a phenomenon observed with other membrane-associated molecules containing sulfonate groups. mdpi.com

Table 1: Inferred Interactions of this compound in a Lipid Bilayer from MD Simulations of Analogous Compounds

| Molecular Moiety | Predicted Location in Lipid Bilayer | Primary Interactions | Predicted Effect on Membrane |

| Cholestane Core | Hydrophobic core of the membrane | Van der Waals interactions with lipid acyl chains | Increased local rigidity and ordering of lipid tails |

| 3β-Sulfate Group | Membrane-water interface | Electrostatic interactions with lipid headgroups and water | Localized changes in membrane surface potential |

| 6α-Sulfate Group | Membrane-water interface | Electrostatic interactions with lipid headgroups and water | Anchoring of the molecule at the interface |

This table is based on inferences from studies on cholesterol, sulfated surfactants, and other sterols in lipid bilayers.

Quantum Chemical Studies of Reaction Mechanisms and Electronic Properties

Quantum chemical methods, such as Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. mdpi.com These approaches are valuable for understanding the intrinsic properties of this compound and its potential reaction mechanisms.

Quantum mechanical calculations have been successfully used to elucidate the structures of other complex sulfated steroids isolated from natural sources. mdpi.com For this compound, these calculations could be used to determine the most stable conformations of the molecule, taking into account the bulky and highly charged sulfate groups. Such studies can predict bond lengths, bond angles, and torsional angles, providing a detailed three-dimensional picture of the molecule.

Furthermore, quantum chemistry is instrumental in studying the electronic properties that govern a molecule's reactivity. Key parameters that can be calculated include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com The distribution of the electrostatic potential on the molecular surface can also be mapped to identify electron-rich and electron-poor regions, which are crucial for predicting sites of electrophilic and nucleophilic attack. This would be particularly insightful for understanding how the sulfate groups influence the reactivity of the cholestane scaffold.

Table 2: Representative Quantum Chemical Parameters and Their Significance for this compound

| Parameter | Significance |

| Optimized Molecular Geometry | Provides the most stable 3D structure, including bond lengths and angles. |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps electron density to identify reactive sites for intermolecular interactions. |

| Calculated Spectroscopic Data (e.g., NMR, IR) | Allows for the validation and interpretation of experimental spectroscopic results. |

This table outlines the typical application of quantum chemical methods to a molecule like this compound.

Ligand-Protein Docking and Binding Free Energy Calculations

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a protein to form a stable complex. researchgate.net This is often followed by binding free energy calculations to estimate the affinity of the ligand for the protein. These methods are critical for identifying potential protein targets of this compound and understanding the molecular basis of its biological activity.

It is plausible that this compound could interact with enzymes involved in steroid metabolism, such as sulfatases or sulfotransferases. Docking simulations could be performed to place the disulfated cholestane into the active sites of these enzymes. The results would likely show that the sulfate groups form strong electrostatic and hydrogen-bonding interactions with charged or polar amino acid residues (e.g., lysine (B10760008), arginine, histidine). The cholestane backbone would likely fit into a hydrophobic pocket within the enzyme.

Binding free energy calculations, using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), could then be used to quantify the strength of this interaction. Current time information in Edmonton, CA. Studies on the effect of other sulfated steroids, like DHEAS, on enzymes such as CYP11A1 have shown that these molecules can act as allosteric modulators, enhancing or inhibiting enzyme activity by altering the binding of the natural substrate. thieme-connect.com Similar mechanisms could be investigated for this compound.

Table 3: Hypothetical Docking Results of this compound with a Steroid-Binding Protein

| Interaction Type | Likely Interacting Residues in Protein | Contribution to Binding |

| Hydrogen Bonding | Arginine, Lysine, Serine, Threonine | High (from sulfate groups) |

| Electrostatic (Ionic) | Arginine, Lysine, Histidine | High (from sulfate groups) |

| Hydrophobic | Leucine, Isoleucine, Valine, Phenylalanine | Moderate (from cholestane core) |

| Van der Waals | General active site residues | Moderate to High |

This table is a hypothetical representation based on docking studies of other sulfated steroids with their protein targets.

Emerging Research Directions and Future Perspectives

Development of Advanced Synthetic Methodologies for Diversified Analog Libraries

The creation of a wide array of Cholestan-3,6-diyl disulfate analogs is fundamental to exploring its structure-activity relationships and identifying lead compounds with enhanced or novel biological functions. Modern synthetic chemistry offers powerful tools to build diversified libraries of these molecules.

Future synthetic strategies will likely focus on efficiency, stereoselectivity, and the introduction of diverse functional groups. Methodologies such as the Sharpless asymmetric dihydroxylation, which has been used to create specific stereoisomers in brassinosteroid synthesis, could be adapted to modify the side chain of cholestan derivatives before or after sulfation. mdpi.com The synthesis of brassinosteroid analogs has demonstrated the feasibility of creating both S and R configurations at specific carbon centers, a level of control that will be crucial for probing the biological importance of this compound's stereochemistry. mdpi.com

Furthermore, techniques like "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offer a robust method for conjugating the cholestan scaffold to other molecules, as demonstrated in the synthesis of bis-cholesterol derivatives. acs.org This approach could be used to attach fluorescent tags, affinity probes, or other pharmacologically active moieties to the this compound core. The use of reagents like Lawesson's reagent, traditionally used for thionation, also highlights a broader trend of exploring unconventional reactions to create novel heterocyclic steroid analogs. nih.gov

Table 1: Advanced Synthetic Methodologies for Steroid Analog Development | Methodology | Description | Potential Application for this compound Analogs | Reference | | :--- | :--- | :--- | :--- | | Asymmetric Dihydroxylation | Introduces vicinal diols with specific stereochemistry onto an alkene. The Sharpless method is a prominent example. | Precise control over the stereochemistry of hydroxyl groups on the steroid side chain, which can then be sulfated. | mdpi.com | | Epoxidation & Ring Opening | Formation of an epoxide ring from an alkene, followed by nucleophilic opening to introduce various functional groups. | Creation of analogs with modified hydroxylation patterns on the steroid nucleus or side chain. | mdpi.com | | Click Chemistry (CuAAC) | A highly efficient and specific reaction between an azide (B81097) and a terminal alkyne to form a triazole linkage. | Conjugation of the cholestan scaffold to other molecules (e.g., peptides, reporters) to probe biological interactions. | acs.org | | Conjugation Strategies | Esterification or etherification at hydroxyl positions to attach other molecules, such as benzoates or lipids. | Creation of prodrugs or analogs with altered solubility and pharmacokinetic properties, as seen in brassinosteroid and GAG mimetic research. nih.govacs.org | | Specialized Reagents | Use of reagents like Lawesson's to replace oxygen with sulfur, creating thio-analogs. | Synthesis of thio-sulfate analogs of this compound to explore the role of the sulfate (B86663) group's oxygen atoms. | nih.gov |

Identification of Novel Biological Targets and Signaling Networks

While the precise biological role of this compound remains an active area of investigation, research into structurally related compounds provides a roadmap for identifying its molecular targets and downstream effects. Disulfated steroids isolated from marine organisms like starfish have shown significant cytotoxic activity, suggesting that this compound could interact with pathways involved in cell proliferation and survival. mdpi.com

Future research will employ target identification strategies to uncover the specific proteins that bind to this compound. One approach involves synthesizing analogs with photo-activatable cross-linkers and affinity tags. These probes can be used in cell or tissue lysates to capture binding partners, which are then identified using mass spectrometry. Additionally, screening this compound against panels of known biological targets, such as nuclear receptors, ion channels, and enzymes involved in steroid metabolism, could reveal unexpected activities. For example, various steroidal hydrazone derivatives have been shown to possess antifungal and antimicrobial properties, indicating that cholestan-based structures can interact with targets unique to pathogenic organisms. researchgate.net

Table 2: Potential Biological Target Classes for this compound

| Target Class | Rationale Based on Related Compounds | Potential Significance | Reference |

|---|---|---|---|

| Cancer-Related Pathways | Disulfated steroids from starfish exhibit cytotoxic effects on human cancer cell lines. | Discovery of novel anticancer mechanisms and therapeutic leads. | mdpi.com |

| Ion Channels | Marine-derived steroid-like scaffolds have been shown to modulate voltage-gated sodium (Nav) and potassium (Kv) channels. | Development of new treatments for chronic pain or autoimmune diseases. | europa.eu |

| Nuclear Receptors | The steroid scaffold is a classic backbone for ligands of nuclear receptors that regulate gene expression. | Modulation of metabolic, inflammatory, or developmental pathways. | N/A |

| Microbial Enzymes/Proteins | Cholesterol-hydrazone derivatives show activity against pathogens like Candida albicans. | Potential for development as a novel antifungal or antimicrobial agent. | researchgate.net |

Integration of Multi-Omics Data for Systems-Level Understanding

To fully comprehend the biological impact of this compound, it is essential to move beyond single-target interactions and adopt a systems biology perspective. The integration of multiple "omics" datasets provides a holistic view of the cellular response to a given compound. nih.govplos.org This approach involves treating a biological system (e.g., cell culture, animal model) with the compound and then simultaneously measuring changes across multiple molecular layers.

Table 3: Application of Multi-Omics for Studying this compound

| Omics Layer | Technology/Method | Information Gained | Potential Insight |

|---|---|---|---|

| Transcriptomics | RNA-Sequencing (RNA-Seq) | Changes in gene expression levels in response to the compound. | Identifies regulated pathways and potential primary response genes. |

| Proteomics | Mass Spectrometry (e.g., LC-MS/MS) | Changes in protein abundance and post-translational modifications (e.g., phosphorylation). | Validates gene expression changes and reveals downstream signaling events. |

| Metabolomics | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Alterations in the profile of small molecule metabolites (e.g., lipids, amino acids, signaling molecules). | Reveals functional enzymatic changes and metabolic reprogramming. |

| Genomics | CRISPR screening, GWAS | Identification of genes that are essential for the compound's activity or that modify its effects. | Pinpoints critical genetic determinants of the compound's mechanism of action. |

Innovations in Computational Approaches for Steroid Biology

Computational chemistry and bioinformatics are becoming indispensable tools for steroid research. These methods allow for the prediction of molecular properties, the simulation of interactions with biological targets, and the interpretation of complex experimental data. For this compound, computational approaches can accelerate discovery at several levels.

Molecular dynamics (MD) simulations can be used to study the compound's conformational flexibility and its interactions with lipid membranes or potential protein binding pockets. Quantum mechanics methods, such as Hartree-Fock theory and Density Functional Theory (DFT), can elucidate the electronic structure of the molecule, helping to explain its reactivity and the nature of its interactions with biological targets. nih.gov These theoretical approaches have been successfully used to explore reaction mechanisms and confirm the structure of complex steroid derivatives. europa.eunih.gov

Furthermore, as multi-omics data become available, computational tools will be essential for their integration and interpretation. Network biology algorithms can analyze these large datasets to build models of the signaling pathways modulated by this compound, generating new, testable hypotheses about its function. nih.gov

Table 4: Computational Methods in Steroid Research

| Computational Method | Application | Relevance to this compound | Reference |

|---|---|---|---|

| Molecular Docking | Predicts the preferred binding orientation of a ligand to a protein target. | Screening of potential protein targets (e.g., enzymes, receptors) for binding affinity. | N/A |

| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time. | Understanding the compound's conformational dynamics and its interaction with biological membranes or within a protein's active site. | N/A |

| Quantum Mechanics (e.g., DFT) | Calculates the electronic structure of molecules to understand reactivity and properties. | Elucidating the stereochemical and electronic factors that govern its biological activity and reaction mechanisms. | europa.eunih.gov |

| Network Analysis | Integrates and visualizes complex data from multi-omics experiments to identify key nodes and pathways. | Building a systems-level model of the cellular response to the compound. | nih.govbiorxiv.org |

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for Cholestan-3,6-diyl disulfate, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves sulfation of cholestanol derivatives using sulfur trioxide complexes or chlorosulfonic acid. Reaction optimization requires controlling temperature (e.g., 0–4°C to minimize side reactions) and stoichiometric ratios of sulfating agents. Post-synthesis purification via column chromatography (silica gel, eluent: chloroform/methanol gradients) is critical to isolate the disulfate form. Purity validation should employ NMR (e.g., H, C, and P for sulfate groups) and mass spectrometry (ESI-MS in negative ion mode) .

Q. Which analytical techniques are most reliable for characterizing this compound in biological matrices?

- Methodological Answer : Reverse-phase HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is optimal for detecting disulfates in complex samples. For structural confirmation, use 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities at C3 and C6 positions. Quantification in cellular assays requires internal standards like deuterated analogs to correct for matrix effects .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across cell lines be systematically analyzed?

- Methodological Answer : Contradictions may arise from cell-specific sulfatase activity or membrane permeability variations. Design dose-response assays (e.g., 0–100 µM, 24–72 h) across multiple cell lines (e.g., HeLa, CHO-K1) with controls for sulfate hydrolysis (e.g., sulfatase inhibitors). Pair with metabolomic profiling (LC-MS) to track intracellular sulfate cleavage and correlate bioactivity with intact disulfate levels .

Q. What experimental frameworks are suitable for investigating this compound’s role in steroidogenic pathways?

- Methodological Answer : Use gene-edited models (CRISPR/Cas9) to knock out sulfotransferases (e.g., SULT2B1) or sulfatases in steroidogenic cells (e.g., adrenal NCI-H295R). Monitor downstream metabolites via targeted LC-MS panels for androgens/corticosteroids. Co-administer radiolabeled H-cholestanol to trace disulfate incorporation into lipid rafts or hormone precursors .

Q. How should researchers address discrepancies in disulfate stability reported across in vitro vs. in vivo models?

- Methodological Answer : Conduct parallel stability assays in simulated physiological buffers (pH 7.4, 37°C) and serum-containing media. For in vivo studies, employ bile-cannulated animal models to quantify biliary excretion of intact disulfate vs. hydrolyzed products. Use pharmacokinetic modeling (e.g., non-compartmental analysis) to estimate half-life differences and identify enzymatic degradation hotspots .

Methodological and Data Analysis Questions

Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships of this compound?

- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression tools (GraphPad Prism, R package drc). Assess goodness-of-fit via Akaike Information Criterion (AIC). For heterogeneous responses, apply mixed-effects models to account for inter-experiment variability .

Q. How can researchers validate the specificity of this compound interactions in competitive binding assays?

- Methodological Answer : Perform displacement assays with structural analogs (e.g., cholestanol monosulfate) and use surface plasmon resonance (SPR) to measure binding kinetics (, ). Confirm specificity via siRNA-mediated knockdown of putative receptors and monitor loss of disulfate-induced signaling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.